Amino-PEG4-C2-amine

PROTAC linker solubility PEG diamine solubility aqueous bioconjugation

Amino-PEG4-C2-amine (IUPAC: 3,6,9,12-tetraoxatetradecane-1,14-diamine) is a homobifunctional polyethylene glycol (PEG) linker containing a four-unit PEG spacer flanked by two primary amine groups. With a molecular weight of 236.31 g/mol and chemical formula C₁₀H₂₄N₂O₄, it is a key building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Molecular Formula C10H24N2O4
Molecular Weight 236.31 g/mol
CAS No. 68960-97-4
Cat. No. B1664902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG4-C2-amine
CAS68960-97-4
SynonymsAmino-PEG4-amine
Molecular FormulaC10H24N2O4
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCN)N
InChIInChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2
InChIKeyIFZOPNLVYZYSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amino-PEG4-C2-amine (CAS 68960-97-4) – A Homobifunctional PEG4 Diamine Linker for PROTAC and ADC Synthesis


Amino-PEG4-C2-amine (IUPAC: 3,6,9,12-tetraoxatetradecane-1,14-diamine) is a homobifunctional polyethylene glycol (PEG) linker containing a four-unit PEG spacer flanked by two primary amine groups . With a molecular weight of 236.31 g/mol and chemical formula C₁₀H₂₄N₂O₄, it is a key building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The compound is characterised by high aqueous solubility (>120 mg/mL in water and DMSO), enabling its use in both organic and aqueous reaction conditions .

Why Generic Linker Substitution Fails: The Critical Role of PEG4 Length and Terminal Amine Geometry in Amino-PEG4-C2-amine


PROTAC linkers are not passive tethers; their length, composition, and end-group functionality directly dictate ternary complex formation, degradation efficiency (DC₅₀), and physicochemical properties [1]. Substituting Amino-PEG4-C2-amine with a shorter PEG3 diamine, a longer PEG6 diamine, or a heterobifunctional PEG4 analogue (e.g., Amino-PEG4-alcohol or Amino-PEG4-acid) fundamentally alters the conformational space available to the PROTAC, potentially reducing cooperative binding and ubiquitination efficiency [2]. The 4-unit PEG spacer imposes a near-rigid span optimal for sterically congested binding pockets, whereas longer linkers introduce excess flexibility that can destabilise the ternary complex [2]. Additionally, the homobifunctional amine termini enable sequential, orthogonal conjugation strategies that heterobifunctional linkers cannot support, making direct substitution without re-optimisation of the entire degrader molecule scientifically unsound .

Quantitative Differentiation Evidence for Amino-PEG4-C2-amine Against Closest Analogs


Aqueous Solubility Advantage of Amino-PEG4-C2-amine Over Longer PEG Diamine Homologues

Amino-PEG4-C2-amine demonstrates experimentally measured aqueous solubility of 120 mg/mL (507.81 mM) in both DMSO and water at room temperature . This high solubility is a direct consequence of the 4-unit PEG spacer, which optimally balances hydrophilicity without the increased molecular weight and potential for viscosity or reduced dissolution kinetics observed in longer-chain PEG diamines such as Amino-PEG6-C2-amine (MW ~324 g/mol) or Amino-PEG8-C2-amine (MW ~412 g/mol) [1]. For comparison, higher molecular weight PEG-bis-amines (e.g., MW 8000) exhibit solubility limited to approximately 10 mM in DMSO , representing a ~50-fold reduction in molar solubility relative to Amino-PEG4-C2-amine. This solubility advantage directly impacts the achievable concentration in aqueous reaction mixtures during bioconjugation steps.

PROTAC linker solubility PEG diamine solubility aqueous bioconjugation

PEG4 Spacer Length Confers Near-Rigid Conformational Constraint Ideal for Sterically Hindered Ternary Complex Formation

The 4-unit PEG spacer in Amino-PEG4-C2-amine provides a near-rigid span that enforces a well-defined end-to-end distance, which is particularly advantageous for targets with buried or sterically congested binding pockets [1]. In contrast, the 6-unit PEG (PEG6) variant introduces additional gauche conformations that act as entropic springs, increasing flexibility and potentially reducing the effective molarity of the ternary complex for certain target-ligase pairs [1]. Structure-activity relationship (SAR) studies across multiple PROTAC programmes indicate that the progression from PEG4 to PEG8 can alter ternary complex residence time by approximately an order of magnitude, underscoring that linker length is not an interchangeable parameter [1]. The optimal linker length is target-dependent; however, PEG4 has emerged as the empirical standard for initial screening because its constrained geometry minimises off-target collisions and maximises the probability of productive ubiquitination for a broad range of protein targets [2].

PROTAC linker rigidity ternary complex stability linker length optimization

Homobifunctional Diamine Architecture Enables Sequential, Orthogonal Conjugation Strategies Not Possible with Heterobifunctional PEG4 Analogues

Amino-PEG4-C2-amine presents two chemically equivalent primary amine termini, enabling sequential amide coupling with two distinct carboxylic acid- or activated ester-bearing biomolecules to form stable amide bonds . This homobifunctional architecture supports two-step, one-pot conjugation strategies where the first amine is reacted stoichiometrically with one ligand, followed by addition of the second ligand to complete the heterobifunctional PROTAC or ADC construct . In contrast, heterobifunctional PEG4 linkers such as Amino-PEG4-alcohol (CAS 86770-74-3) or Amino-PEG4-acid (CAS 663921-15-1) possess only a single amine group, restricting conjugation options and often requiring additional activation steps or protecting group strategies to achieve sequential couplings . The dual-amine design thus reduces synthetic step count and improves overall yield in modular PROTAC library synthesis.

homobifunctional crosslinker sequential bioconjugation PROTAC assembly strategy

Empirical Preference for PEG4 Linkers in PROTAC Library Design Based on Synthetic Accessibility and Physicochemical Predictability

Monodisperse PEG4 oligomers have become the de facto standard for hydrophilic PROTAC linkers, largely due to their synthetic accessibility, commercial availability at gram-to-kilogram scale, and relatively predictable physicochemical properties [1]. Among these, Amino-PEG4-C2-amine is a preferred homobifunctional variant because its terminal amines can be directly coupled without additional functional group interconversion steps, enabling rapid generation of diverse PROTAC libraries within days rather than months [1]. In head-to-head medicinal chemistry campaigns, the PEG4 scaffold is typically screened in parallel with PEG6 and PEG8 homologues; however, PEG4 is frequently retained as the benchmark control in published manuscripts due to its consistent performance across orthogonal read-outs including DC₅₀, Dₘₐₓ (maximal degradation), and pharmacodynamic biomarker suppression [1]. This convergence of the literature on PEG4 as a validated starting point reduces the risk of linker-related attrition in early-stage degrader programmes.

PROTAC library design medicinal chemistry linker synthetic accessibility

Optimal Application Scenarios for Amino-PEG4-C2-amine Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring High-Concentration Aqueous Bioconjugation

Amino-PEG4-C2-amine is the linker of choice when PROTAC library assembly must be performed at high concentrations (>100 mM) in purely aqueous or aqueous-organic mixtures. Its experimentally validated solubility of 120 mg/mL (507.81 mM) in both DMSO and water ensures that conjugation reactions with hydrophobic warheads or E3 ligase ligands proceed without precipitation or solubility-limited yield losses, a common failure mode when using longer-chain PEG diamines or heterobifunctional linkers with lower aqueous solubility [1]. This property is particularly critical in automated parallel synthesis platforms where uniform concentration across library members is required for reliable SAR interpretation.

PROTAC Design for Targets with Sterically Congested or Deep Binding Pockets

The near-rigid, 4-unit PEG spacer of Amino-PEG4-C2-amine enforces a constrained end-to-end distance that is optimal for targets where the E3 ligase binding site and the target protein binding pocket are in close proximity or sterically hindered . For these targets, longer PEG6 or PEG8 linkers risk introducing excessive conformational entropy that destabilises the ternary complex and reduces ubiquitination efficiency by up to an order of magnitude . Initiating a PROTAC optimisation campaign with Amino-PEG4-C2-amine provides the most rigid baseline geometry, allowing medicinal chemists to probe whether increased linker flexibility (via PEG6 or PEG8 analogues) is beneficial or detrimental.

Stepwise, Orthogonal Conjugation for Heterobifunctional Degrader Assembly Without Protecting Group Chemistry

The homobifunctional diamine architecture of Amino-PEG4-C2-amine enables a streamlined, two-step sequential conjugation protocol where the first amine is reacted with an E3 ligase ligand (e.g., VHL or cereblon binder bearing a carboxylic acid), and the second amine is subsequently coupled to a target protein warhead . This approach eliminates the need for orthogonal protecting groups (e.g., Boc, Fmoc) or post-coupling deprotection steps required when using heterobifunctional linkers such as Amino-PEG4-alcohol or Amino-PEG4-acid [1], reducing synthetic step count by at least one step and improving overall yield for modular degrader synthesis.

Antibody-Drug Conjugate (ADC) Linker Arms Requiring Solubility Enhancement of Hydrophobic Payloads

Beyond PROTACs, Amino-PEG4-C2-amine serves as a non-cleavable, hydrophilic linker arm in ADC synthesis, where the PEG4 spacer increases the aqueous solubility of hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids) and reduces antibody aggregation during conjugation . The dual amine termini allow simultaneous or sequential attachment of the antibody (via lysine residues or reduced interchain disulfides) and the payload molecule, leveraging the same high-solubility advantage that makes Amino-PEG4-C2-amine preferable over hydrophobic alkyl linkers or higher-MW PEG alternatives for conjugation reactions conducted in aqueous buffers [1].

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